3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine is a heterocyclic compound characterized by its unique isothiazole and pyridine structures. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and material science. The molecular formula for this compound is , with a molecular weight of 243.12 g/mol. It is classified under isothiazoles, which are sulfur-containing heterocycles, and pyridines, which are nitrogen-containing aromatic compounds.
3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine can be sourced from various suppliers and chemical manufacturers. Its classification falls under the broader category of heterocyclic compounds, specifically within the subcategories of isothiazoles and pyridines. The compound is registered under the CAS number 61889-26-7, allowing for its identification in chemical databases.
The synthesis of 3-bromo-4,6-dimethylisothiazolo[5,4-b]pyridine typically involves a multi-step process starting from precursors like 3-cyano-4,6-dimethyl-2-mercaptopyridine. A common method includes bromination followed by cyclization reactions.
The process often involves careful control of reaction conditions to prevent side reactions and ensure high selectivity.
The molecular structure of 3-bromo-4,6-dimethylisothiazolo[5,4-b]pyridine features a fused ring system comprising an isothiazole ring and a pyridine ring. The presence of bromine at the 3-position and methyl groups at the 4 and 6 positions contributes to its chemical properties and reactivity.
The compound's structure can be confirmed through techniques such as single-crystal X-ray crystallography.
3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine can participate in various chemical reactions typical of heterocyclic compounds:
The oxidative cyclization reaction has been studied using free radical trapping agents to elucidate the mechanism involved in the formation of this compound .
The mechanism of action for 3-bromo-4,6-dimethylisothiazolo[5,4-b]pyridine involves several steps:
Studies indicate that the presence of radical trapping agents like 2,2,6,6-tetramethylpiperidine 1-oxyl can significantly influence the reaction pathway and yield .
Relevant data from studies indicate that physical properties can be influenced by the presence of substituents on the aromatic rings .
3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine has potential applications in:
Research continues to explore its utility across these fields, highlighting its significance as a versatile building block in organic synthesis and drug development .
Isothiazolo[5,4-b]pyridines represent a distinct class of bicyclic heterocycles formed by the fusion of an isothiazole ring with a pyridine ring at specific positions. The alphanumeric descriptor "[5,4-b]" precisely defines the ring fusion pattern: the bond between atoms 5a and 6 in the isothiazole ring (numbered using the Chemical Abstracts system) is fused between atoms 4 and 5 of the pyridine ring [2]. The lowercase "b" indicates the fusion occurs at the pyridine's b-face. This fusion creates a rigid, planar structure with a conjugated π-electron system. The specific compound 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine (CAS# 61889-26-7) exemplifies this scaffold, featuring bromine at position 3 (on the isothiazole ring) and methyl groups at positions 4 (isothiazole) and 6 (pyridine) [1] [4]. Its molecular formula is C₈H₇BrN₂S (MW: 243.12 g/mol), with a SMILES representation of Cc1cc(C)c2c(n1)snc2Br
and an InChI key of VQBSZYYADLWLQN-UHFFFAOYSA-N
[4]. This systematic naming distinguishes it from other fusion isomers like isothiazolo[4,3-b]pyridine or isothiazolo[4,5-c]pyridine, which exhibit different electronic properties and potential biological interactions due to altered heteroatom positioning and bond connectivity [2] [7].
Table 1: Nomenclature and Structural Descriptors of 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine
Property | Description |
---|---|
Systematic Name | 3-Bromo-4,6-dimethylisothiazolo[5,4-b]pyridine |
CAS Registry Number | 61889-26-7 |
Molecular Formula | C₈H₇BrN₂S |
Molecular Weight | 243.12 g/mol |
Ring Fusion Descriptor | [5,4-b] (Isothiazole atoms 5a-6 fused to Pyridine atoms 4-5) |
SMILES | Cc1cc(C)c2c(n1)snc2Br |
Key Substituents | Bromo (C3), Methyl (C4), Methyl (C6) |
Early synthetic routes to isothiazolo[5,4-b]pyridines were often inefficient and low-yielding, hindering exploration. Initial strategies typically relied on oxidative cyclization of 3-mercapto-2-aminopyridine derivatives or cyclocondensation reactions using α-haloketones [3]. A significant challenge has been regioselective functionalization, particularly introducing substituents at the sterically hindered position 3 (isothiazole ring), where the bromo group resides in our target compound. Early approaches to incorporate bromine often involved electrophilic bromination of the pre-formed core, but suffered from poor regiocontrol and competing reactions at other positions [3] [4].
Modern synthetic chemistry has yielded more efficient and regioselective pathways. One pivotal advancement involves using 3,5-dihalogenated picolinonitriles as precursors. Regioselective Suzuki-Miyaura coupling at position 5 allows for the introduction of diverse aryl groups (though not utilized in the 4,6-dimethyl derivative). Subsequent introduction of sulfur using protected thiols like p-methoxybenzylthiol, followed by oxidative cyclization/de-protection, provides efficient access to the isothiazolo[5,4-b]pyridine core with a halogen (bromine or chlorine) inherently present at position 3 [2]. For the specific 4,6-dimethyl derivative, direct cyclization strategies starting from appropriately substituted pyridine precursors bearing methyl groups at the future positions 4 and 6 are employed, followed by bromination if necessary [3] [7]. The development of robust methods for generating 3-halogenated derivatives like 3-bromo-4,6-dimethylisothiazolo[5,4-b]pyridine has been crucial, as the bromine atom serves as a versatile handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira) in medicinal chemistry campaigns [7] [10].
Table 2: Evolution of Key Synthetic Methods for Isothiazolo[5,4-b]pyridines
Era | Key Strategy | Advantages | Limitations | Relevance to Target Compound |
---|---|---|---|---|
Early | Oxidative Cyclization of 3-Mercaptopyridines | Direct core formation | Low yields, poor regiocontrol for C3 bromination | Precursor complexity for dimethyl analogues |
Cyclocondensation with α-Haloketones | Access to diverse substituents | Mixture formation, moderate yields | Potential route to 4,6-dimethyl derivatives | |
Modern | Pd-catalyzed Coupling on Dihalopicolinonitriles | High regioselectivity at C5 | Requires subsequent S-incorporation/cyclization | Pathway to introduce aryl groups at C5 |
PMB-thiol Protection/Oxidative Cyclization | Efficient S-N bond formation, C3 halogenation | Multi-step sequence | Primary route to 3-halogenated cores (e.g., Br) | |
Directed Bromination of Pre-formed Cores | Direct access to C3-Br | Requires specific directing groups, selectivity | Common method for 3-Br-4,6-dimethyl derivative |
The biological profile of isothiazolo[5,4-b]pyridines is exquisitely sensitive to the position and nature of substituents, dictated by the scaffold's interactions with biological targets. The bromine atom at position 3 is strategically significant. Position 3 is ortho to both the bridgehead nitrogen and the sulfur atom within the isothiazole ring. Bromine's moderate size and electronegativity make it a crucial pharmacophore influencing binding affinity and selectivity. It can engage in halogen bonding with protein targets, occupy specific hydrophobic pockets, or sterically block undesired binding conformations [7] [10]. In the context of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition, replacing this bromine with smaller atoms like hydrogen or chlorine, or shifting its position, drastically reduces anti-necroptosis activity, highlighting its indispensable role [7].
The methyl groups at positions 4 and 6 contribute primarily to modulating physicochemical properties and steric fit. The C4 methyl group, adjacent to the sulfur atom, subtly influences the electron density of the isothiazole ring. More importantly, the C6 methyl group, positioned on the pyridine ring para to the bridgehead nitrogen, plays a critical role in optimizing steric complementarity within the target binding site. Molecular modeling studies on RIPK1 inhibitors reveal that the C6 methyl group optimally fills a hydrophobic sub-pocket, enhancing binding affinity. Enlarging this group (e.g., ethyl) or removing it significantly diminishes potency [7]. This steric sensitivity contrasts with the more tolerant C4 position in some biological contexts.
Furthermore, the overall electronic distribution created by the fusion pattern ([5,4-b] vs [4,3-b]) and substituent positions dictates bioactivity. For example, potent RIPK1 inhibitors based on the isothiazolo[5,4-b]pyridine scaffold (e.g., compound 56 with 3-Br and 4,6-diMe) exhibit nanomolar activity (EC₅₀ = 1-5 nM in cellular necroptosis assays; Kd = 13 nM for RIPK1 binding). In stark contrast, closely related isothiazolo[4,5-b]pyridines synthesized as potential cyclin G-associated kinase (GAK) inhibitors showed no activity, despite mimicking the substitution pattern of active isothiazolo[4,3-b]pyridine-based GAK inhibitors. This dramatic difference underscores that the specific ring fusion ([5,4-b] vs [4,5-b] or [4,3-b]), which alters the spatial orientation of key atoms like the pyridine nitrogen and the sulfur relative to the substituents, is critical for target engagement and cannot be compensated for by identical substituent patterns [2] [7]. The 3-bromo-4,6-dimethylisothiazolo[5,4-b]pyridine scaffold thus represents a unique chemotype whose bioactivity is an emergent property of its precise three-dimensional structure and electronic makeup.
Table 3: Impact of Substituent Position on Isothiazolo[5,4-b]pyridine Bioactivity
Substituent Position | Role & Interactions | Consequence of Modification | Biological Context (Example) |
---|---|---|---|
C3 (Bromo) | Halogen bonding; Hydrophobic occupancy; Steric constraint | H or Cl: ↓ Activity; Shift to C4: ↓↓↓ Activity; Essential for nanomolar RIPK1 inhibition | RIPK1 Inhibition [7] |
C4 (Methyl) | Modest electronic effect on isothiazole; Steric shielding | H: Slight ↓ Activity; Larger groups (e.g., Ph): Variable effect (can ↓ solubility/binding) | RIPK1 Inhibition [7]; Fluorescence [3] |
C6 (Methyl) | Fills hydrophobic sub-pocket; Critical steric fit | H: ↓↓↓ Activity; Ethyl: ↓ Activity; Optimal size for target complementarity | RIPK1 Inhibition [7]; Kinase inhibition [10] |
Ring Fusion ([5,4-b]) | Defines spatial relationship of N, S, Br, Me groups; Creates unique π-surface | Isothiazolo[4,5-b]pyridine (N/S swap): Complete loss of GAK/RIPK1 activity despite same subs. | GAK Inhibition (Inactive) [2]; RIPK1 (Active) [7] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3